molecular formula C13H15NO3S2 B269864 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone

2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone

Cat. No. B269864
M. Wt: 297.4 g/mol
InChI Key: SZVSXZKPORJKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone, also known as DT-13, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

The exact mechanism of action of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone has been shown to inhibit the activity of several enzymes and proteins involved in cell proliferation and inflammation, such as AKT, NF-κB, and COX-2.
Biochemical and Physiological Effects:
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and metastasis of tumors, and reduce inflammation in various animal models. Additionally, 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone has been shown to have antiviral activity against several viruses, including influenza and dengue virus.

Advantages and Limitations for Lab Experiments

2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one limitation of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone is its low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone, including the investigation of its potential as a therapeutic agent for various diseases, the optimization of its chemical structure to improve its bioavailability and efficacy, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to assess the safety and toxicity of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone in vivo.
In conclusion, 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone is a synthetic compound with promising therapeutic potential for various diseases. Its biological activities, mechanism of action, and biochemical and physiological effects have been extensively studied, and there are several future directions for research on this compound. However, more studies are needed to fully understand its therapeutic potential and to optimize its chemical structure for better efficacy and bioavailability.

Synthesis Methods

2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone can be synthesized through a multi-step process that involves the reaction of 2-aminothiazole with 3,4-dimethoxyphenylacetyl chloride to form an intermediate compound, which is then treated with sodium sulfide to yield 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone.

Scientific Research Applications

2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Several studies have investigated the potential of 2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone as a therapeutic agent for various diseases, such as cancer and viral infections.

properties

Product Name

2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone

Molecular Formula

C13H15NO3S2

Molecular Weight

297.4 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C13H15NO3S2/c1-16-11-4-3-9(7-12(11)17-2)10(15)8-19-13-14-5-6-18-13/h3-4,7H,5-6,8H2,1-2H3

InChI Key

SZVSXZKPORJKHF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NCCS2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NCCS2)OC

Origin of Product

United States

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